(4Z)-4-[4-(hexyloxy)-3-methoxybenzylidene]-2-methyl-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-{[4-(hexyloxy)-3-methoxyphenyl]methylidene}-2-methyl-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound with a complex structure It features a combination of aromatic and heterocyclic elements, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(hexyloxy)-3-methoxyphenyl]methylidene}-2-methyl-4,5-dihydro-1,3-oxazol-5-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methoxy and hexyloxy groups: These groups can be introduced via nucleophilic substitution reactions using suitable alkyl halides.
Formation of the methylene bridge: This step involves the condensation of the aromatic aldehyde with the oxazole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(hexyloxy)-3-methoxyphenyl]methylidene}-2-methyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-{[4-(hexyloxy)-3-methoxyphenyl]methylidene}-2-methyl-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, (4Z)-4-{[4-(hexyloxy)-3-methoxyphenyl]methylidene}-2-methyl-4,5-dihydro-1,3-oxazol-5-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(hexyloxy)-3-methoxyphenyl]methylidene}-2-methyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: This compound shares some structural similarities but has different functional groups and biological activities.
Uniqueness
What sets (4Z)-4-{[4-(hexyloxy)-3-methoxyphenyl]methylidene}-2-methyl-4,5-dihydro-1,3-oxazol-5-one apart is its unique combination of aromatic and heterocyclic elements, along with its specific functional groups
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-hexoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H23NO4/c1-4-5-6-7-10-22-16-9-8-14(12-17(16)21-3)11-15-18(20)23-13(2)19-15/h8-9,11-12H,4-7,10H2,1-3H3/b15-11- |
InChI Key |
KVOBAZLCGXDISS-PTNGSMBKSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C)OC |
Origin of Product |
United States |
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